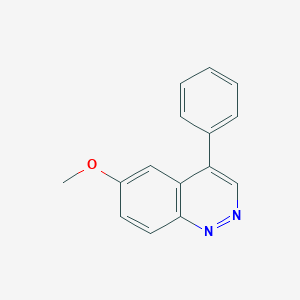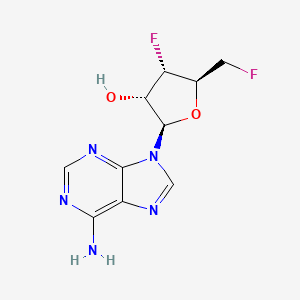
4-(3-(3,4-Dichlorophenyl)-2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-(3,4-Dichlorophenyl)-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide is a complex organic compound that features a dichlorophenyl group, a dioxopyrrolidinyl group, and a benzenesulfonamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(3,4-Dichlorophenyl)-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide typically involves multiple steps:
Formation of the Dichlorophenyl Intermediate: The starting material, 3,4-dichlorophenylamine, undergoes a reaction with a suitable acylating agent to form the corresponding acylated intermediate.
Cyclization to Form the Dioxopyrrolidinyl Group: The acylated intermediate is then subjected to cyclization under controlled conditions to form the dioxopyrrolidinyl ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
4-(3-(3,4-Dichlorophenyl)-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation or nitration reactions can be carried out using reagents like chlorine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学研究应用
4-(3-(3,4-Dichlorophenyl)-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Materials Science: It is explored for use in the development of advanced materials, such as polymers and coatings.
Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.
作用机制
The mechanism of action of 4-(3-(3,4-Dichlorophenyl)-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways.
相似化合物的比较
Similar Compounds
N-(3,4-Dichlorophenyl)benzenesulfonamide: Shares the dichlorophenyl and benzenesulfonamide groups but lacks the dioxopyrrolidinyl group.
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Contains the dichlorophenyl group but has a different functional group arrangement.
属性
CAS 编号 |
93553-60-7 |
|---|---|
分子式 |
C16H12Cl2N2O4S |
分子量 |
399.2 g/mol |
IUPAC 名称 |
4-[3-(3,4-dichlorophenyl)-2,5-dioxopyrrolidin-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C16H12Cl2N2O4S/c17-13-6-1-9(7-14(13)18)12-8-15(21)20(16(12)22)10-2-4-11(5-3-10)25(19,23)24/h1-7,12H,8H2,(H2,19,23,24) |
InChI 键 |
FURSEBSCITVIER-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N)C3=CC(=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Cyclopenta[C]pyrrole](/img/structure/B12898774.png)
![Carbamic acid,(2-fluoroethyl)[1,2,3,4-tetrahydro-2,4-dioxo-1,3-bis(phenylmethyl)-5-pyrimidinyl]-,phenylmethyl ester (9CI)](/img/structure/B12898775.png)
![N''-[3-(4-Aminophenyl)-1,2,4-thiadiazol-5-yl]guanidine](/img/structure/B12898788.png)
![N-[1-(4-Methylphenyl)-4-phenyl-1H-pyrazol-3-yl]acetamide](/img/structure/B12898793.png)
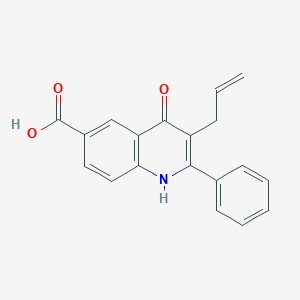
![Benzofuran, 4,5,6,7-tetrahydro-2-phenyl-4-[(3-phenyl-2-propynyl)oxy]-](/img/structure/B12898803.png)
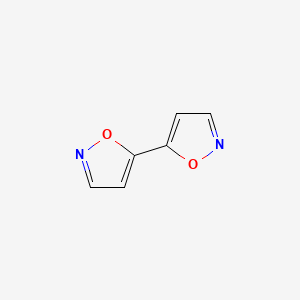
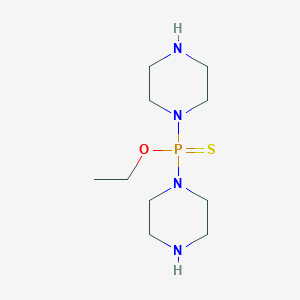
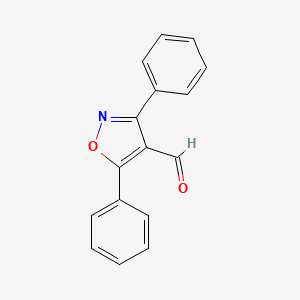
![1-[1-(Dimethylaminomethyl)indolizin-3-yl]ethanone](/img/structure/B12898835.png)

![4-Quinolinamine, 6,6'-[1,4-butanediylbis(oxy)]bis[2-methyl-](/img/structure/B12898842.png)
